cis-3-Hexenal-D5
Description
Properties
Molecular Formula |
C₆H₅D₅O |
|---|---|
Molecular Weight |
103.17 |
Synonyms |
(3Z)-3-Hexenal-D5; (Z)-3-Hexenal-D5; (Z)-Hex-3-enal-D5; 3-(Z)-Hexenal-D5 |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Cis-3-Hexenal-D5 is primarily recognized for its role as a plant volatile, which plays a critical part in plant defense mechanisms. Research indicates that this compound can induce tolerance against fungal infections in crops. For instance, studies have demonstrated that treatment with cis-3-Hexenal can significantly reduce the infection rate of Botrytis cinerea in strawberries. The application of this compound at low concentrations effectively enhances the plant's defense responses without causing tissue necrosis .
Case Study: Postharvest Treatment in Strawberries
- Objective: To evaluate the antifungal effects of cis-3-Hexenal on strawberry fruit.
- Method: Strawberries were treated with varying concentrations of cis-3-Hexenal.
- Results: Approximately 60% of strawberries treated with 0.1 µmol survived after two days compared to only 10% in the control group. This suggests that low concentrations can trigger defense mechanisms against fungal pathogens .
Food Science Applications
This compound is also utilized in food science, particularly as a flavoring agent due to its distinctive aroma reminiscent of freshly cut grass. It is employed in various food products to enhance flavor profiles and is recognized for its potential health benefits.
Flavor Enhancement
- Usage: Commonly added to fruit-flavored products and beverages.
- Impact: Its presence contributes to the overall sensory experience, making it a valuable ingredient in the food industry.
Fragrance Formulation
In the fragrance industry, this compound is valued for its fresh and green aroma characteristics. It is often used as a top note in perfumes and personal care products.
Fragrance Applications
- Products: Incorporated into soaps, shampoos, conditioners, and air fresheners.
- Benefits: The compound's volatile nature contributes to its effectiveness as an odor-masking agent and enhances the overall fragrance profile of products .
Chemical Synthesis and Stability
This compound can be synthesized through various methods, including the reaction of butadiene with formaldehyde. However, it is important to note that cis-3-Hexenal is prone to rearrangement into more stable forms like trans-2-Hexenal under certain conditions . This instability poses challenges in its application but also offers opportunities for research into stabilization techniques.
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Agriculture | Antifungal treatment | Reduces infection rates in crops |
| Food Science | Flavoring agent | Enhances flavor profiles |
| Fragrance Formulation | Top note in perfumes | Provides fresh aroma |
| Chemical Synthesis | Synthetic production | Offers insights into stability challenges |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between cis-3-Hexenal-D5 and related compounds:
*Estimated molecular weight based on deuterium substitution.
Key Observations :
- Functional Groups: While this compound is an aldehyde, its analogs are primarily esters or acetals. Esters like cis-3-hexenyl isovalerate contribute fruity or herbal notes, whereas acetals (e.g., cis-3-Hexenal diethyl acetal) enhance fragrance stability .
- Molecular Weight: Deuterated compounds like this compound have higher molecular weights than their non-deuterated counterparts, aiding in mass spectrometric differentiation .
Fragrance and Flavor Chemistry
- This compound : Used as an internal standard to quantify natural cis-3-hexenal in essential oils and perfumes, ensuring analytical accuracy .
- cis-3-Hexenyl Acetals: Novel acetal compounds (e.g., cis-3-Hexenal-di-cis-3-hexenyl acetal) impart "softer, more voluminous floral fragrances" in hyacinth and lilac perfume bases compared to non-acetal formulations .
- Esters: cis-3-Hexenyl hexanoate and isovalerate are used in flavor formulations for green, apple-like notes, validated by GC retention indices (e.g., RI 1257 on HP-5MS columns) .
Analytical Chemistry
- Gas Chromatography (GC): Retention indices (RI) for similar compounds vary with column type. For example, cis-3-Hexenyl salicylate has an RI of 2079 on non-polar HP-5MS columns and 2396 on polar Supelcowax 10 columns .
- Isotopic Labeling : The D5 label in this compound avoids co-elution issues in GC-MS, critical for trace analysis in complex botanical extracts .
Physical and Chemical Properties
| Property | This compound | cis-3-Hexenol (Parent Alcohol) | cis-3-Hexenyl hexanoate |
|---|---|---|---|
| Boiling Point (°C) | ~150–160* | 156.5 | 220–230 (estimated) |
| Density (g/cm³) | ~0.85* | 0.843 | 0.87–0.89 |
| Solubility | Low in water | Slightly soluble in water | Insoluble in water |
*Estimated based on non-deuterated analogs .
Research Findings and Analytical Data
Gas Chromatography Retention Indices
The retention behavior of similar compounds under varying GC conditions highlights their physicochemical differences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
